Carbendazim

Vue d'ensemble

Description

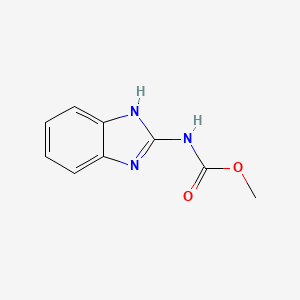

Carbendazim: is a systemic fungicide belonging to the benzimidazole class of compounds. It is widely used in agriculture to control a broad spectrum of fungal diseases in crops such as cereals, fruits, and vegetables. The chemical formula of this compound is C9H9N3O2 , and it is known for its effectiveness in inhibiting the growth of fungi by interfering with their cellular processes .

Mécanisme D'action

Target of Action

Carbendazim primarily targets the tubulin proteins in cells . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption prevents the formation of spindles during cell division, leading to the malsegregation of chromosomes . The compound’s aneugenic effects are caused by this mechanism of action .

Biochemical Pathways

This compound affects various biochemical pathways. It inhibits the growth of fungal cells and disrupts their cellular processes, leading to the death of the pathogen . It also disrupts the microbial community structure in various ecosystems . This compound undergoes partial to complete biodegradation in the soil and water by various microorganisms, including Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .

Pharmacokinetics

This compound is quickly absorbed by the green plant tissue as well as by roots . After oral administration to mice, the highest concentrations of this compound in well-perfused tissues, solid tumor, and blood ranged from 63 to 164 mg/g by 4 hours . The total percentage of administered this compound eliminated in urine was 25.7%, and in feces 16.6% within 24 hours . The overall plasma protein binding of this compound assessed by ultrafiltration ranged from 60 to 74% .

Result of Action

This compound has various molecular and cellular effects. It is cytotoxic, causing hematological abnormalities, mitotic spindle deformity, inhibits mitosis, and alters cell cycle events which lead to apoptosis . It also causes endocrine-disruption, embryo toxicity, infertility, hepatic dysfunction, and has been reported to be one of the leading causes of neurodegenerative disorders .

Action Environment

This compound is a systemic fungicide, meaning it is absorbed by the plant and translocated to various tissues, including new growth . This compound is a major pollutant detectable in food, soil, and water . Its extensive and repeated use induces acute and delayed toxic effects on humans, invertebrates, aquatic life forms, and soil microorganisms . It is moderately persistent in soil and can be very persistent in water systems under certain conditions .

Analyse Biochimique

Biochemical Properties

Carbendazim plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbendazim can be synthesized through several methods. One common method involves the reaction of 2-aminobenzimidazole with methyl chloroformate in the presence of a base such as sodium hydroxide . The reaction typically occurs at low temperatures (0-5°C) to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, this compound is often produced using the lime nitrogen method . This involves the hydrolysis of calcium cyanamide to produce cyanamide , which is then esterified with methyl chloroformate to form methyl carbamate . The final step involves the condensation of methyl carbamate with o-phenylenediamine to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Carbendazim undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form .

Reduction: Reduction reactions can convert this compound into .

Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted benzimidazole compounds.

Common Reagents and Conditions:

Oxidizing agents: Such as or .

Reducing agents: Such as or .

Substitution reagents: Such as or .

Major Products:

Oxidation products: Benzimidazole derivatives.

Reduction products: Amino derivatives.

Substitution products: Substituted benzimidazole compounds.

Applications De Recherche Scientifique

Carbendazim has a wide range of applications in scientific research, including:

Chemistry:

- Used as a model compound in studies of fungicide degradation and environmental impact .

- Employed in the synthesis of novel benzimidazole derivatives for various applications .

Biology:

- Studied for its effects on cell division and microtubule formation in fungi and other organisms.

- Used in research on fungal resistance mechanisms and the development of new antifungal agents .

Medicine:

- Investigated for its potential use in treating fungal infections in humans and animals.

- Studied for its effects on cellular processes and potential anticancer properties .

Industry:

- Widely used in agriculture to control fungal diseases in crops.

- Employed in the production of fungicide formulations for various applications .

Comparaison Avec Des Composés Similaires

Thiophanate-methyl: A systemic fungicide that is converted to carbendazim in plants.

Benomyl: Another benzimidazole fungicide that is metabolized to this compound.

Uniqueness of this compound:

- This compound is known for its broad-spectrum activity and effectiveness in controlling a wide range of fungal diseases.

- It has a relatively low toxicity to non-target organisms compared to other fungicides .

Activité Biologique

Carbendazim, a systemic broad-spectrum fungicide, is widely used in agriculture to control fungal diseases. However, its biological activity extends beyond its intended use, impacting various organisms and ecosystems. This article explores the biological effects of this compound, highlighting its toxicity, biochemical impacts, and potential risks to human health and the environment.

This compound functions primarily by inhibiting the polymerization of tubulin, which is essential for microtubule formation in fungal cells. This disruption affects cellular processes such as mitosis and intracellular transport, leading to cell death in fungi. However, this mechanism can also have detrimental effects on non-target organisms, including plants and beneficial microbes.

1. Effects on Soil Microorganisms

Research indicates that high concentrations of this compound can adversely affect beneficial soil microorganisms. A study demonstrated that at concentrations of 3,000 µg/ml, the activity of antioxidant enzymes in plant-beneficial rhizobacteria significantly declined:

| Enzyme | Activity Decline (%) |

|---|---|

| Superoxide Dismutase (SOD) | 82.3 |

| Catalase (CAT) | 61.4 |

| Glutathione Peroxidase (GPX) | 76.1 |

| Glutathione Reductase (GR) | 84.8 |

These findings suggest that this compound can induce oxidative stress in beneficial bacteria, impairing their growth and functionality .

2. Impact on Invertebrates

This compound has been shown to affect non-target invertebrates such as enchytraeids (small soil worms). In a Terrestrial Model Ecosystem study, the fungicide's effects were assessed across different soil types, revealing significant toxicity at various concentrations. The No-Observable Effect Concentrations (NOECs) for enchytraeid communities were determined using multivariate statistical methods .

3. Effects on Mammals

In mammalian studies, this compound has been linked to various physiological changes. A chronic study involving male rats revealed that doses of 150 mg/kg to 600 mg/kg led to significant alterations in hematological and biochemical parameters:

| Parameter | Control Group | Treated Group (600 mg/kg) |

|---|---|---|

| Total Leucocyte Count (TLC) | Higher | Lower |

| Serum Glutamate Pyruvate Transaminase (SGPT) | Normal | Elevated |

| Liver Histopathology | Normal | Congestion and degeneration |

Histopathological examinations indicated liver congestion and kidney damage at higher doses .

Case Study 1: Developmental Toxicity in C. elegans

A study conducted on Caenorhabditis elegans assessed the acute and reproductive toxicity of this compound. Results indicated that even low concentrations could adversely affect growth and reproduction, highlighting the compound's potential risks in agricultural settings .

Case Study 2: Hematological Changes in Rats

Another study administered this compound at varying doses to male rats over a 15-week period. Significant changes were observed in hematological parameters such as increased serum glucose and altered liver enzyme levels at higher doses . This underscores the need for careful regulation of this compound use in agriculture.

Environmental Impact

The continuous use of this compound has raised concerns regarding its accumulation in soil and water systems. Studies indicate that residues from agricultural applications can persist, posing risks to non-target organisms and potentially entering the food chain .

Propriétés

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFZGCMQGLPBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate) | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024729 | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER. | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³ | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder | |

CAS No. |

10605-21-7, 37953-07-4 | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbendazim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbendazim [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzimidazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037953074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbendazim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbendazim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbendazim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbendazim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENDAZIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75J14AA89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBENDAZIM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1277 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C | |

| Record name | CARBENDAZIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBENDAZIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbendazim | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carbendazim?

A1: this compound acts by binding to β-tubulin, a protein crucial for the formation of microtubules. [, , ] Microtubules are essential for various cellular processes, including cell division and intracellular transport. By disrupting microtubule formation, this compound inhibits fungal growth. [, ]

Q2: How does this compound affect fungi differently than mammalian cells?

A2: While this compound targets β-tubulin in both fungi and mammals, its effects are more pronounced in fungi. [, ] This selectivity is likely due to subtle differences in the β-tubulin structure between fungi and mammals. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H9N3O2, and its molecular weight is 191.19 g/mol. []

Q4: What are the key spectroscopic features that characterize this compound?

A5: this compound exhibits a characteristic peak at 285 nm in its ultraviolet-visible (UV-Vis) absorption spectrum. [] This specific wavelength can be used for its detection and quantification.

Q5: How does the presence of other substances affect this compound's stability and efficacy?

A7: The presence of other compounds can impact this compound's stability and efficacy. For instance, its degradation in soil is influenced by factors like organic matter content, pH, and microbial activity. []

Q6: Does this compound possess any intrinsic catalytic properties?

A8: this compound itself doesn't exhibit inherent catalytic properties. It primarily functions as a fungicide by binding to β-tubulin and disrupting microtubule polymerization. [, , ]

Q7: Have any computational studies been conducted on this compound?

A9: While specific details are limited in the provided research, a three-dimensional model of β-tubulin was constructed to analyze the potential binding site of this compound. [] This suggests that computational modeling can provide insights into the interaction between this compound and its target.

Q8: What are some formulation strategies employed to improve this compound's stability or delivery?

A11: Controlled release nanoformulations of this compound have been developed using polyethylene glycols (PEGs)-based amphiphilic copolymers. [] These formulations have shown promise in extending the release of this compound and enhancing its efficacy against fungal pathogens. []

Q9: Are there specific regulations governing the safe handling and disposal of this compound?

A12: While specific regulations are not discussed in the research, the papers highlight the importance of responsible handling practices and awareness regarding the potential environmental impact of this compound. []

Q10: How is this compound absorbed, distributed, metabolized, and excreted in mammals?

A13: In mammals, approximately 80-85% of ingested this compound is absorbed. [] It undergoes metabolism primarily in the liver, forming metabolites like methyl (5-hydroxy-1H-benzimidazol-2-yl)-carbamate and methyl (6-hydroxy-5-oxo-5H-benzimidazol-2-yl)-carbamate–N–oxide. [] These metabolites are then excreted through urine and feces within a few days. []

Q11: What in vitro methods are used to assess this compound's antifungal activity?

A14: Commonly employed in vitro methods include mycelial growth inhibition assays and conidial germination assays. [, , , , , ] These methods provide valuable information about the fungicidal potency of this compound against specific fungal species.

Q12: Have any studies investigated the efficacy of this compound in animal models?

A15: Yes, studies have explored the effects of this compound on Japanese quails, demonstrating its potential to induce testicular toxicity, particularly under conditions of protein-energy malnutrition. []

Q13: What are the known mechanisms of resistance to this compound in fungi?

A16: One prominent resistance mechanism involves mutations in the β-tubulin gene, particularly at codon 198. [, , , , ] These mutations can reduce the binding affinity of this compound to β-tubulin, rendering it less effective.

Q14: Does this compound resistance in fungi show cross-resistance to other fungicides?

A17: Yes, cross-resistance has been observed between this compound and other benzimidazole fungicides like benomyl, thiophanate-methyl, and thiabendazole. [, ] This highlights the need for alternative fungicides or integrated pest management strategies to combat resistance.

Q15: Are there any strategies to mitigate or manage this compound resistance in fungi?

A18: Rotating this compound with fungicides possessing different modes of action, such as prochloraz or tebuconazole, can help delay the development of resistance. [, ] Combining this compound with contact fungicides like mancozeb can also improve its efficacy and manage resistance. [, ]

Q16: What are the potential toxicological effects of this compound exposure?

A19: Studies have indicated that this compound can induce hepatotoxicity (liver damage) in animal models. [] This highlights the importance of careful handling and the need for further research on its potential long-term effects on human health.

Q17: How does this compound degrade in the environment, and what are its potential ecological impacts?

A20: this compound degradation in the environment is a complex process influenced by factors such as soil type, microbial activity, and environmental conditions. [, ] Its persistence in soil can range from weeks to months, potentially impacting soil ecosystems. [] Furthermore, this compound can contaminate water sources through runoff and leaching. [] Studies have shown its presence in wastewater and sewage sludge, emphasizing the importance of responsible disposal practices to minimize its environmental impact. []

Q18: What are some potential alternatives to this compound for controlling fungal diseases?

A18: Several fungicides with different modes of action can be considered as alternatives, including:

- Prochloraz: Effective against a broad range of fungi and often used as a seed treatment. [, ]

- Tebuconazole: A triazole fungicide with systemic activity used to control various fungal diseases in crops. []

- Triadimefon: Another triazole fungicide with preventative and curative action against a wide spectrum of fungal pathogens. []

- Pyraclostrobin: A strobilurin fungicide with broad-spectrum activity and a different mode of action compared to benzimidazoles. []

- Biological control agents: Utilizing beneficial microorganisms, like Trichoderma spp. and Pseudomonas fluorescens, can offer an environmentally friendly alternative for disease suppression. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.